mPEG10-CH2COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O13/c1-26-2-3-27-4-5-28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23(24)25/h2-22H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJQYLLQMMESPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694784 | |

| Record name | 2,5,8,11,14,17,20,23,26,29,32-Undecaoxatetratriacontan-34-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908258-58-2 | |

| Record name | 2,5,8,11,14,17,20,23,26,29,32-Undecaoxatetratriacontan-34-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the structure of mPEG10-CH2COOH

An In-Depth Technical Guide to mPEG10-CH2COOH: Structure, Synthesis, and Application

Executive Summary

Methoxy Poly(ethylene glycol) Acetic Acid with ten repeating ethylene glycol units (this compound) is a discrete, monodisperse polyethylene glycol (PEG) linker of significant interest in pharmaceutical sciences and biotechnology. It is a heterobifunctional molecule featuring a methoxy group at one terminus, rendering it inert, and a reactive carboxylic acid group at the other. This unique structure prevents cross-linking reactions and provides a specific site for covalent attachment to therapeutic molecules, surfaces, or diagnostic agents.[1] This guide offers a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, synthesis, purification, and analytical characterization. Furthermore, it provides validated protocols and mechanistic insights into its primary application: the PEGylation of biomolecules through its terminal carboxyl group, a cornerstone strategy for enhancing the therapeutic profile of drugs by improving solubility, extending circulatory half-life, and reducing immunogenicity.[2][3]

Introduction: The Role of PEGylation in Modern Therapeutics

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small-molecule drugs.[2] This chemical modification has become a foundational technology in drug development, designed to enhance the pharmacological properties of therapeutic agents. The primary benefits of PEGylation include:

-

Increased Hydrodynamic Size: The attachment of a PEG chain increases the molecule's size, which significantly reduces its clearance rate by the kidneys, thereby prolonging its circulation time in the body.[3]

-

Reduced Immunogenicity: The flexible PEG chain creates a "shield" around the therapeutic molecule, masking its antigenic sites from the host's immune system.[2][3]

-

Enhanced Solubility and Stability: PEG is a hydrophilic polymer, and its conjugation can dramatically improve the water solubility of hydrophobic drugs and protect them from enzymatic degradation.[3]

Linear methoxy PEG (mPEG) derivatives, which are capped at one end with a chemically inert methoxy group, are the most widely used reagents for PEGylation.[1] This "monofunctional" nature is critical as it prevents the possibility of cross-linking and aggregation that can occur with bifunctional PEGs (e.g., HO-PEG-OH).[4] this compound is a specific, well-defined member of this class, offering a precise chain length and a terminal carboxylic acid for directed conjugation.[5]

Molecular Structure and Physicochemical Properties

Chemical Identity

The precise chemical identity of this compound is crucial for regulatory and experimental consistency.

| Parameter | Value | Source(s) |

| Chemical Name | 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | [5] |

| Synonyms | mPEG10-acetic acid, 3,6,9,12,15,18,21,24,27,30,33-Undecaoxatetratriacontanoic acid | [5][] |

| CAS Number | 908258-58-2 | [5][7] |

| Molecular Formula | C23H46O13 | [][7] |

| Molecular Weight | 530.60 g/mol | [5][7] |

Structural Elucidation

The structure of this compound consists of three key domains, each with a distinct function:

-

Methoxy (CH₃O-) Cap: An inert terminal group that ensures the monofunctional reactivity of the linker.

-

PEG Chain (-(CH₂CH₂O)₁₀-): A hydrophilic chain of ten ethylene glycol units that confers the beneficial properties of PEGylation, such as solubility and steric shielding.

-

Acetic Acid (-CH₂COOH) Terminus: A terminal carboxylic acid group that serves as the reactive handle for conjugation to biomolecules.[5][8]

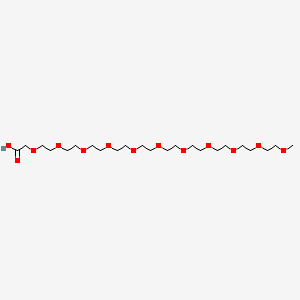

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Description | Source(s) |

| Appearance | Colorless to pale yellow oily liquid or semi-solid, depending on temperature and purity. | [][10] |

| Purity | Typically >95% or >98% for research and pharmaceutical grades. | [7][11] |

| Solubility | Soluble in water, DMSO, chloroform, and other common organic solvents. | [10] |

| Storage Conditions | Store at -20°C for long-term stability (months to years) or 4°C for short-term use (days to weeks). Keep dry and protected from light. | [7][] |

Synthesis and Purification

The synthesis of high-purity this compound is a non-trivial process. The primary challenge lies in achieving quantitative conversion of the starting material, mPEG10-OH, to prevent contamination, as the unreacted alcohol can compete in subsequent conjugation reactions.[12]

Synthetic Pathway: Williamson Ether Synthesis

A robust method for preparing mPEG-acetic acid involves a two-step process starting from the corresponding alcohol, mPEG10-OH. This avoids the harsh hydrolysis conditions that can lead to impurities.[12]

-

Alkoxide Formation: The terminal hydroxyl group of mPEG10-OH is deprotonated with a strong base (e.g., sodium hydride, NaH) to form a highly reactive alkoxide.

-

Williamson Ether Synthesis: The mPEG10-alkoxide then reacts with an acetate derivative bearing a good leaving group, such as tert-butyl bromoacetate, via an Sₙ2 reaction.

-

Deprotection: The resulting tert-butyl ester is selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield the final carboxylic acid product with high purity.

Caption: Synthetic workflow for this compound.

General Purification Protocol

Rationale: Purification is essential to remove unreacted mPEG10-OH, salts, and other reagents. A combination of extraction and precipitation is typically employed.

-

Quenching and Extraction: After the reaction is complete, the mixture is carefully quenched with water. The product is extracted into an organic solvent like dichloromethane (DCM). The organic layer is washed with brine to remove water-soluble impurities.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Precipitation: The concentrated residue is dissolved in a minimal amount of a good solvent (e.g., DCM) and then added dropwise to a large volume of a cold anti-solvent (e.g., diethyl ether or isopropanol) with vigorous stirring. The pure mPEG derivative, being less soluble in the anti-solvent, will precipitate.

-

Isolation and Drying: The precipitate is collected by filtration or centrifugation, washed with the cold anti-solvent, and dried under vacuum to yield the final, pure product.

Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the identity, purity, and structural integrity of this compound before its use in any application.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the chemical structure by probing the local environment of hydrogen atoms.

Protocol:

-

Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

Expected Spectral Features:

| Chemical Shift (ppm) | Assignment | Description | Source(s) |

| ~3.38 | CH₃O- | A sharp singlet corresponding to the three protons of the terminal methoxy group. | [13] |

| ~3.65 | -(CH₂CH₂O)- | A large, broad multiplet representing the backbone methylene protons of the PEG chain. | [13] |

| ~4.1-4.2 | -O-CH₂-COOH | A singlet corresponding to the two methylene protons adjacent to the ether oxygen and the carboxyl group. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected Spectral Features:

| Wavenumber (cm⁻¹) | Assignment | Description | Source(s) |

| ~1100 | C-O-C Stretch | A strong, broad absorption characteristic of the ether linkages in the PEG backbone. | [14][15] |

| ~1730-1750 | C=O Stretch | A sharp, strong absorption indicating the presence of the carbonyl group in the carboxylic acid. | [16] |

| 2800-3000 | C-H Stretch | Absorptions from the methylene groups in the PEG chain. | [14][15] |

| 2500-3400 | O-H Stretch | A very broad absorption band characteristic of the hydroxyl group of the carboxylic acid, often overlapping the C-H stretches. | [17] |

Applications in Bioconjugation

The primary utility of this compound is as a linker in bioconjugation, where it connects a payload (e.g., a drug) to a biological molecule (e.g., an antibody).[18] The carboxylic acid terminus is versatile but requires chemical activation to react efficiently with nucleophiles like amines.[19][20][21]

Activation of the Carboxylic Acid

The most common strategy for activating the carboxyl group is to convert it into an N-hydroxysuccinimide (NHS) ester. This is achieved using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).[19][22] The resulting NHS ester is a good leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by primary amines.[20]

Conjugation to Amine-Containing Molecules

The activated mPEG10-CH2-CO-NHS readily reacts with primary amino groups (e.g., the ε-amino group of lysine residues on a protein) under mild conditions (pH 7-9) to form a highly stable amide bond.[19][23]

Caption: Amine conjugation via EDC/NHS activation.

Experimental Protocol: EDC/NHS Coupling to a Protein

Rationale: This protocol describes a standard method for conjugating this compound to a protein. The pH is maintained between 7 and 8 to ensure the target primary amines are deprotonated and nucleophilic while minimizing hydrolysis of the NHS ester.

-

Reagent Preparation:

-

Dissolve the protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.4 to a concentration of 2-10 mg/mL.

-

Prepare fresh stock solutions of this compound, EDC, and NHS in the same buffer or anhydrous DMSO immediately before use.

-

-

Activation Step:

-

In a separate reaction vial, combine this compound and NHS at a 1:1.2 molar ratio.

-

Add EDC at a molar ratio of 1.5 equivalents relative to the mPEG linker.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature. This pre-activation minimizes unwanted side reactions with the protein.

-

-

Conjugation Step:

-

Add the activated mPEG-NHS solution to the protein solution. The molar excess of PEG linker relative to the protein will depend on the desired degree of PEGylation and must be optimized empirically (a starting point is often a 5- to 20-fold molar excess).

-

Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching and Purification:

-

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer or hydroxylamine) to consume any unreacted mPEG-NHS.

-

Purify the PEGylated protein from excess reagents and un-conjugated protein using methods such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

-

-

Characterization:

-

Analyze the final product using SDS-PAGE (to observe the increase in molecular weight) and HPLC to confirm purity and determine the degree of PEGylation.

-

Conclusion

This compound stands out as a highly valuable tool in the field of bioconjugation and drug delivery. Its monodisperse nature ensures batch-to-batch consistency, while its defined structure—an inert methoxy cap and a reactive carboxyl terminus—provides precise control over the conjugation process. By understanding its chemical properties, synthesis, and reaction mechanisms, researchers can effectively leverage this linker to develop next-generation therapeutics with improved pharmacokinetic profiles and enhanced efficacy. The continued application of well-defined linkers like this compound will undoubtedly play a pivotal role in advancing the fields of nanomedicine, antibody-drug conjugates, and targeted drug delivery.[18][24]

References

- ResearchGate. (n.d.). FTIR spectra of (a) [PEG-(COOH) 2 250] MNPs (1:2), (b) [PEG-(COOH) 2... [Image]. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoRpLv0dGIAbrnqCxMgONL0MJsCS558ad4clz9IN6iPxOFD_OdaD2ARGZZtTpmQg22rX5_iVfSitjvDLVJYDRyi2KU9TikuAnVC7niOTvCn-fOIi2odDGChLqb8ncF6tWDlEQiypmb9eU53W1rvw3YdNk6rS8JjPcxrf-VT83SYQ9BQEVhgEESHTKpT_1I9gH4fa0BfOBPOisSL2HEi0GCN08wkC-E8CbZW_eN6oz-ico18Q==

- ResearchGate. (n.d.). Fig. 1. 1 H NMR spectra (400 MHz, CDCl 3 ) of mPEG, mPEG-COOH and... [Image].

- Creative PEGWorks. (n.d.). PEGylation Chemistry.

- Open-i. (n.d.). 1H-NMR spectra of mPEG-COOH (A) and mPEG-PEI (B).

- IDOSI Journals. (n.d.). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent.

- ResearchGate. (n.d.). FTIR spectra of monocarboxylated PEG (a) and PLA-PEG-COOH conjugate (b). [Image].

- ResearchGate. (n.d.). Figure S2. The 1 H-NMR spectra of MPEG-PLA-COOH and MPEG-PLA-NHS in CDCl 3. [Image].

- Biopharma PEG. (n.d.). This compound.

- Biosynth. (n.d.). mPEG10-CH2CH2COOH.

- ResearchGate. (n.d.). FT-IR spectra of (a) FA, (b) NH2-PEG-OH, (c) NH2-PEG-COOH, and (d) FA-PEG-PEI. [Image].

- Wikipedia. (n.d.). PEGylation.

- BOC Sciences. (n.d.). m-PEG10-COOH.

- ResearchGate. (n.d.). 1 H-NMR spectra of mPEG-COOH and mbPPDO-b-PEG using CDCl 3 as solvent. [Image].

- ResearchGate. (n.d.). FTIR (ATR) spectra of PEG and PEG-COOH. [Image].

- ResearchGate. (n.d.). Synthesis, characterization, and evaluation of carboxyl‐terminated poly(ethylene glycol) adipate‐modified epoxy networks: Effect of molecular weight.

- ResearchGate. (n.d.). 1h-NMR spectra of mPeg-cOOh (A) and mPeg-PeI (B). [Image].

- Nomisma Healthcare. (n.d.). Micelle Formulations for Drug Delivery: Advancing Solubility and Targeted Therapeutic Delivery.

- ABP Biosciences. (n.d.). mPEG-COOH.

- LinkedIn. (2025, May 28). PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety.

- ResearchGate. (n.d.). Infrared spectrum of the carboxyl-terminated PEG. [Image].

- Biopharma PEG. (2019, November 7). PEGylation Reagents Selection Guide.

- Biopharma PEG. (2022, June 20). PEG for LNPs Drug Delivery System.

- ResearchGate. (n.d.). (a) Synthesis of DMA, mPEG-COOH, and CSG-PEG; (b) Schematic... [Image].

- Biopharma PEG Scientific Inc. (n.d.). Methoxy Linear PEG, mPEG for PEGyllation.

- CONICET. (n.d.). Evolution of Reactive mPEG Polymers for the Conjugation of Peptides and Proteins.

- Google Patents. (n.d.). EP0824126A1 - Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof.

- ResearchGate. (n.d.). Synthesis of monomethoxy poly(ethylene glycol) without diol poly(ethylene glycol).

- ResearchGate. (n.d.). FT-IR spectra of oleylamine, SH-PEG-COOH, and coupled SH-PEG–OAm. [Image].

- Nanocs. (n.d.). Methoxy PEG Carboxylic Acid, mPEG-COOH.

- BOC Sciences. (n.d.). mPEG10-acetic acid.

- PurePEG. (2025, July 1). Top 5 Applications of PEGylated Linkers in Bioconjugation.

- JenKem Technology USA. (n.d.). Methoxy PEG Acetic Acid.

- Atlantis Press. (n.d.). Synthesis and characterization of amino-terminated polyethylene glycol functionalized mesoporous silica nanoparticles.

- Biopharma PEG. (n.d.). mPEG-COOH, mPEG-Acid.

- BIOMATRIK. (n.d.). mPEG 10 -CH 2 COOH.

- PurePEG. (n.d.). mPEG10-OCH2CH2COOH.

- CD Bioparticles. (n.d.). mPEG-AA.

- Biopharma PEG. (n.d.). Monodispersed Methoxy PEG (mPEG).

- Biopharma PEG. (n.d.). PEG Derivatives Apply in Drug Delivery and Diagnostics.

- Consumer Product Ingredients Database. (n.d.). Methoxy PEG-10 Cocoate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). mPEG-Epoxide: The Key to Advanced PEGylation and Bioconjugation.

- Biopharma PEG. (n.d.). mPEG10-OH, Decaethylene Glycol Monomethyl Ether.

- Polysciences, Inc. (n.d.). Methoxy PEG carboxylic acid, Mp 2000.

- PubChem. (n.d.). 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid.

- MDPI. (n.d.). Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol).

- JenKem Technology. (n.d.). Activated PEGs for carboxyl PEGylation.

Sources

- 1. Methoxy Linear PEG, mPEG for PEGyllation- Biochempeg [biochempeg.com]

- 2. PEGylation - Wikipedia [en.wikipedia.org]

- 3. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS:908258-58-2 | Biopharma PEG [biochempeg.com]

- 7. BIOMATRIK. mPEG<sub>10</sub>-CH<sub>2</sub>COOH [biomatrik.com]

- 8. PEG for LNPs Drug Delivery System | Biopharma PEG [biochempeg.com]

- 10. nanocs.net [nanocs.net]

- 11. Monodispersed Methoxy PEG (mPEG) - Biopharma PEG [biochempeg.com]

- 12. EP0824126A1 - Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof - Google Patents [patents.google.com]

- 13. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. purepeg.com [purepeg.com]

- 19. creativepegworks.com [creativepegworks.com]

- 20. idosi.org [idosi.org]

- 21. abpbio.com [abpbio.com]

- 22. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]

- 23. One moment, please... [jenkemusa.com]

- 24. PEG Derivatives Apply in Drug Delivery and Diagnostics [biochempeg.com]

Introduction: The Role of mPEG10-Acetic Acid in Modern Biotherapeutics

An In-depth Technical Guide to mPEG10-Acetic Acid: Properties, Characterization, and Applications

Methoxy Polyethylene Glycol (mPEG) derivatives are foundational tools in the fields of drug delivery, bioconjugation, and nanotechnology.[1][2] Among these, mPEG10-acetic acid stands out as a discrete, monofunctional linker of significant utility. It consists of a methoxy-terminated polyethylene glycol chain with precisely ten ethylene glycol repeating units, culminating in a terminal carboxylic acid functional group.[3][] This defined structure provides a hydrophilic, biocompatible spacer that is neither immunogenic nor antigenic, making it an ideal component for modifying therapeutic molecules and surfaces.[1][]

The core value of mPEG10-acetic acid lies in the combination of its PEG backbone and its reactive carboxyl terminus. The PEG chain enhances the aqueous solubility, stability, and pharmacokinetic properties of conjugated molecules, effectively improving their safety and therapeutic efficacy. The terminal carboxylic acid provides a versatile chemical handle for covalent attachment to a wide array of biomolecules, nanoparticles, and surfaces, enabling the rational design of advanced therapeutic and diagnostic agents.[3][6] This guide offers a comprehensive overview of its chemical properties, synthesis, characterization, and key applications for researchers and drug development professionals.

Physicochemical and Handling Properties

The precise chemical nature of mPEG10-acetic acid dictates its behavior in experimental systems. Understanding these properties is crucial for its effective use, storage, and handling.

Core Chemical Data

A summary of the essential physicochemical properties of mPEG10-acetic acid is presented below. These values are critical for calculating molar equivalents in reactions and for establishing appropriate storage protocols to ensure long-term stability.

| Property | Value | References |

| CAS Number | 908258-58-2 | [3][] |

| Molecular Formula | C₂₃H₄₆O₁₃ | [3][] |

| Molecular Weight | 530.60 g/mol | [3][] |

| Synonyms | mPEG10-CH2COOH, 3,6,9,12,15,18,21,24,27,30,33-Undecaoxatetratriacontanoic acid | [3][] |

| Purity | Typically ≥95% or ≥98% | [3][6] |

| Appearance | Varies; may be a colorless to pale yellow oily liquid or solid depending on purity and conditions. | [] |

| Boiling Point | ~588.5 °C at 760 mmHg (Predicted) | [] |

| Density | ~1.122 g/cm³ (Predicted) | [] |

Solubility Profile

The solubility of mPEG10-acetic acid is governed by the amphiphilic nature of its structure. The polyethylene glycol backbone, with its repeating ether oxygens, imparts significant hydrophilicity, making it highly soluble in water and other polar solvents.[][8][9]

-

Aqueous Solubility : Highly soluble in water across a range of temperatures.[][10] The ether oxygens in the PEG chain can hydrogen bond with water molecules, facilitating dissolution.[9]

-

Organic Solubility : Soluble in a wide array of organic solvents, including methanol, ethanol, dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile.[][8] It is generally insoluble in non-polar solvents like diethyl ether and hexane.[8] This differential solubility is often exploited during purification steps.[1]

Storage and Stability

To maintain its chemical integrity, mPEG10-acetic acid requires specific storage conditions. The terminal carboxylic acid can be susceptible to degradation, and the PEG chain can undergo oxidation over time, especially if exposed to light, heat, or oxygen.

-

Recommended Storage : For long-term stability, the compound should be stored at -5°C to -20°C.[3][][6]

-

Conditions to Avoid : It should be kept in a dry environment and protected from direct sunlight and high temperatures.[3][6]

Safety and Handling

While polyethylene glycols are generally considered non-toxic and biocompatible, standard laboratory safety practices should always be followed.[1] The terminal acetic acid moiety imparts corrosive properties.

-

Personal Protective Equipment (PPE) : Wear chemical safety goggles, protective gloves, and a lab coat when handling.[11]

-

First Aid : In case of skin contact, wash off with soap and plenty of water. For eye contact, flush with water as a precaution. If inhaled, move to fresh air.

-

Incompatibilities : Avoid strong oxidizing agents.[11]

Synthesis and Purification Overview

The synthesis of high-purity mPEG10-acetic acid is a multi-step process designed to ensure the final product has a well-defined structure and high functionalization at the terminus.

A common synthetic route begins with the starting material, mPEG10-OH (Decaethylene glycol monomethyl ether).[12] The terminal hydroxyl group is activated and then reacted to introduce the acetic acid moiety. A generalized scheme involves the reaction of mPEG with a protected haloacetic acid ester, such as t-butyl bromoacetate, followed by acid-catalyzed deprotection to yield the final carboxylic acid product.[13]

Purification is a critical final step. Anion exchange column chromatography is frequently employed to separate the desired mPEG-acetic acid from unreacted mPEG and other impurities, ensuring a high degree of purity (often ≥99%).[13]

Analytical Characterization and Quality Control

Verifying the identity, purity, and structural integrity of mPEG10-acetic acid is essential before its use in any application, particularly in drug development. A combination of spectroscopic and chromatographic techniques is used for comprehensive characterization.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the primary technique for confirming the chemical structure and assessing the degree of functionalization. The spectrum provides unambiguous signals for each part of the molecule.[14][15][16]

Expected Chemical Shifts (in CDCl₃):

-

~3.38 ppm (singlet, 3H) : Corresponds to the protons of the terminal methoxy group (CH₃O-).[14]

-

~3.65 ppm (multiplet) : A large, broad peak representing the repeating methylene protons of the ethylene glycol backbone (-OCH₂CH₂O-).[14]

-

~4.15 ppm (singlet, 2H) : Corresponds to the methylene protons adjacent to the carboxylic acid group (-OCH₂COOH). The distinct chemical shift of this peak confirms the successful introduction of the acetic acid moiety.

Protocol for ¹H NMR Analysis:

-

Sample Preparation : Dissolve 5-10 mg of mPEG10-acetic acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Data Acquisition : Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Data Analysis : Integrate the characteristic peaks. The ratio of the integration of the methoxy protons (at ~3.38 ppm) to the methylene protons adjacent to the carboxyl group (at ~4.15 ppm) should be approximately 3:2, confirming full functionalization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to verify the presence of key functional groups and confirm the overall structure of the polymer.[17]

Characteristic FTIR Peaks:

-

~2885 cm⁻¹ : C-H stretching of the alkane backbone.[18]

-

~1730-1750 cm⁻¹ : A strong C=O stretching vibration, characteristic of the carboxylic acid group. This peak is a key indicator of successful synthesis.

-

~1100-1111 cm⁻¹ : A very strong and broad C-O-C ether stretching band, which is the signature peak for the polyethylene glycol backbone.[17][18]

Protocol for FTIR Analysis:

-

Sample Preparation : Prepare the sample as a thin film on a salt plate (NaCl or KBr) or prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a disk.

-

Data Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic peaks for the ether backbone and the terminal carboxylic acid to confirm the product's identity.

Applications in Research and Drug Development

The unique properties of mPEG10-acetic acid make it a valuable reagent in several high-impact areas of biomedical research.

Bioconjugation and PEGylation

The most common application is PEGylation—the covalent attachment of the PEG chain to a biomolecule, such as a protein, peptide, or antibody fragment.[8] This process leverages the reactivity of the terminal carboxylic acid.

Mechanism of Action: The carboxylic acid group is not sufficiently reactive to directly couple with amines on a protein.[1] It must first be "activated." The most common method is carbodiimide chemistry, using reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

-

Activation : EDC reacts with the carboxylic acid of mPEG10-acetic acid to form a highly reactive O-acylisourea intermediate.

-

NHS Ester Formation : This intermediate is unstable in aqueous solutions. NHS is added to react with it, forming a more stable amine-reactive NHS ester.

-

Conjugation : The mPEG-NHS ester readily reacts with primary amine groups (e.g., the ε-amine of lysine residues) on the target biomolecule at a physiological to slightly alkaline pH (7-8) to form a stable amide bond.[19]

Drug Delivery Systems

mPEG10-acetic acid serves as a critical building block for various drug delivery platforms.

-

PROTACs and ADCs : It is used as a hydrophilic linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[][] In these constructs, the PEG spacer connects the targeting moiety (e.g., an antibody or small molecule ligand) to the therapeutic payload (e.g., a cytotoxic drug or a ubiquitin ligase binder), enhancing the overall solubility and pharmacological properties of the conjugate.[]

-

Nanoparticle and Micelle Formulation : The amphiphilic nature of molecules derived from mPEG10-acetic acid allows them to self-assemble into micelles or be used to functionalize the surface of nanoparticles and liposomes.[20] The hydrophilic PEG chains form an outer "stealth" corona that sterically hinders opsonization (recognition by the immune system), thereby reducing clearance and prolonging circulation time in the body.

Surface Modification

The principles of PEGylation can be extended to modify the surfaces of materials. mPEG10-acetic acid can be conjugated to surfaces functionalized with amine groups to:

-

Improve Biocompatibility : Reduce non-specific protein adsorption on medical devices and biosensors.

-

Enhance Colloidal Stability : Prevent the aggregation of nanoparticles in biological media.

References

-

Wikipedia. (n.d.). Polyethylene glycol. Retrieved from [Link]

-

Venus Ethoxyethers. (n.d.). Polyethylene Glycol | PEG 4000, 6000, 8000, 12000. Retrieved from [Link]

- Google Patents. (2010). US7781563B2 - Preparing method of methoxypolyethyleneglycol and its derivatives.

- Veronese, F. M., & Mero, A. (2008). The impact of PEGylation on biological therapies. BioDrugs, 22(5), 315-329.

-

Open-i. (n.d.). 1H-NMR spectra of mPEG-COOH (A) and mPEG-PEI (B). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR for methoxy polyethylene glycol methacrylate (MPM). Retrieved from [Link]

-

ACS Publications. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from [Link]

-

ACS Publications. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from [Link]

-

NIST. (n.d.). Polyethylene glycol - IR Spectrum. Retrieved from [Link]

-

NIH National Library of Medicine. (2017). Synthesis of polyethylene glycol-poly(glycerol carbonate) block copolymeric micelles as surfactant-free drug delivery systems. Retrieved from [Link]

-

PubMed. (2016). New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy. Retrieved from [Link]

-

ScienceLab.com. (2012). Acetic Acid MSDS. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectra of a PEG 4000, b acrylic acid.... Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of deoxycholic acid-modified MPEG-oligo-chitosan micelles.... Retrieved from [Link]

-

NIH National Library of Medicine. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Retrieved from [Link]

Sources

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. Polydispersed Methoxy PEG (mPEG) - Biopharma PEG [biochempeg.com]

- 3. This compound | CAS:908258-58-2 | Biopharma PEG [biochempeg.com]

- 6. mPEG-AA (mPEG-CM) - Biopharma PEG [biochempeg.com]

- 8. Polyethylene glycol - Wikipedia [en.wikipedia.org]

- 9. Polyethylene Glycol | PEG 4000, 6000, 8000, 12000 | Venus Ethoxyethers [venus-goa.com]

- 10. Polyethylene glycol derivatives [m.chemicalbook.com]

- 11. fishersci.ca [fishersci.ca]

- 12. mPEG10-OH, Decaethylene Glycol Monomethyl Ether - Biopharma PEG [biochempeg.com]

- 13. US7781563B2 - Preparing method of methoxypolyethyleneglycol and its derivatives - Google Patents [patents.google.com]

- 14. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Methoxy PEG Acetic Acid - JenKem Technology USA [jenkemusa.com]

- 20. Synthesis of polyethylene glycol-poly(glycerol carbonate) block copolymeric micelles as surfactant-free drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of mPEG10-CH2COOH

Introduction: The Significance of mPEG10-CH2COOH in Advanced Drug Development

Methoxy-poly(ethylene glycol)-acetic acid (mPEG-CH2COOH) is a critical heterobifunctional linker in modern pharmaceutics and bioconjugation.[1][2] Its methoxy-terminated end imparts a "stealth" character, reducing immunogenicity and nonspecific protein binding, while the terminal carboxylic acid provides a versatile handle for covalent attachment to amine-containing therapeutic molecules, such as proteins, peptides, and small molecule drugs.[2][3] The discrete chain length of ten ethylene glycol units (mPEG10) offers a well-defined spacer arm, enhancing the solubility and pharmacokinetic profile of the conjugated therapeutic.[][5] The synthesis of high-purity, monodisperse this compound is therefore a foundational requirement for the development of next-generation therapeutics with improved efficacy and safety profiles.[6] This guide provides a comprehensive overview of the synthesis and purification of this compound, grounded in established chemical principles and field-proven methodologies.

Part 1: Synthesis of the mPEG10-OH Precursor

The synthesis of the target molecule begins with the preparation of its immediate precursor, the monodisperse methoxy-deca(ethylene glycol) (mPEG10-OH). The most robust method for achieving a well-defined PEG chain of a specific length is through a stepwise addition approach, often involving Williamson ether synthesis, or by employing anionic ring-opening polymerization (AROP) with precise control over the stoichiometry.[7][8] For the purposes of this guide, we will consider the availability of high-purity, monodisperse mPEG10-OH as the starting material, as its synthesis is a specialized field in itself.[][9] The quality of this starting material is paramount, as impurities such as higher or lower molecular weight PEGs will be carried through the subsequent steps and complicate the final purification.[6][10]

Part 2: Oxidation of mPEG10-OH to this compound

The conversion of the terminal primary alcohol of mPEG10-OH to a carboxylic acid is the core synthetic step. This transformation can be achieved through several oxidation methods, each with its own advantages and disadvantages. We will discuss two of the most common and effective methods: the Jones oxidation and the TEMPO-mediated oxidation.

Method 1: Jones Oxidation

The Jones oxidation is a classic and powerful method for the oxidation of primary alcohols to carboxylic acids.[11][12] The reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a strong oxidant that typically provides high yields.[11][13][14]

-

Solvent: Acetone is the solvent of choice as it is miscible with both the aqueous Jones reagent and the organic mPEG10-OH, ensuring a homogeneous reaction mixture.[13] It is also relatively inert to the oxidation conditions.[13]

-

Temperature Control: The reaction is exothermic, and maintaining a low temperature (0-5 °C) is crucial to prevent side reactions and degradation of the PEG chain.[15]

-

Titration: The Jones reagent is added dropwise until a persistent orange color is observed, indicating that all the alcohol has been consumed and there is a slight excess of the oxidant.[15]

-

Quenching: Isopropanol is added at the end of the reaction to quench any excess Cr(VI) reagent, reducing it to the less toxic Cr(III) state, which is visible by a color change from orange to green.[11]

-

Dissolution: Dissolve mPEG10-OH (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-water bath to 0-5 °C.

-

Reagent Addition: Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C. Continue the addition until a faint orange color persists for at least 20 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, add isopropanol dropwise until the orange color disappears and a green precipitate of chromium salts forms.

-

Work-up:

-

Remove the acetone by rotary evaporation.

-

Add water to the residue and extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Method 2: TEMPO-Mediated Oxidation

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)-mediated oxidation is a milder, metal-free alternative to the Jones oxidation, often preferred for substrates with sensitive functional groups.[16][17][18] This method uses a catalytic amount of TEMPO with a stoichiometric co-oxidant, such as sodium hypochlorite (bleach).[16][19]

-

Two-Phase System: The reaction is typically carried out in a biphasic system (e.g., dichloromethane and water) to facilitate the separation of the product from the aqueous reagents.[17]

-

pH Control: Maintaining a slightly alkaline pH (around 9-10) is crucial for the catalytic cycle to function efficiently and to promote the hydration of the intermediate aldehyde, which is necessary for its further oxidation to the carboxylic acid.[20]

-

Co-oxidant: Sodium hypochlorite is a readily available and inexpensive co-oxidant.[16] The reaction can be made more selective by using a catalytic amount of sodium hypochlorite with a stoichiometric amount of sodium chlorite, which minimizes chlorination side reactions.[17]

-

Setup: In a round-bottom flask, dissolve mPEG10-OH (1 equivalent), TEMPO (catalytic amount, e.g., 0.01 equivalents), and sodium bromide (catalytic amount, e.g., 0.1 equivalents) in a mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (e.g., commercial bleach) dropwise while vigorously stirring, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Work-up:

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Part 3: Purification of this compound

The purification of mPEG derivatives is often challenging due to their hydrophilicity, tendency to chelate metal ions, and the potential for a heterogeneous mixture of products.[10][21] A multi-step purification strategy is often necessary to achieve the high purity required for pharmaceutical applications.[10]

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the most powerful technique for the purification of PEG derivatives.[22]

-

Reversed-Phase HPLC (RP-HPLC): This is a highly effective method for separating PEG derivatives based on slight differences in polarity.[22][] A C18 column is commonly used with a gradient of acetonitrile in water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape.[24][25]

-

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume.[] It is particularly useful for removing unreacted small molecule reagents and byproducts from the larger this compound product.[10]

-

Ion-Exchange Chromatography (IEX): IEX separates molecules based on their charge.[] This technique can be very effective in separating the desired carboxylic acid product from the unreacted neutral mPEG10-OH starting material.[26][27]

-

Sample Preparation: Dissolve the crude this compound in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm filter.

-

Chromatography Conditions:

-

Column: Preparative C18 column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A shallow gradient from low to high percentage of Mobile Phase B over a suitable time to ensure good separation.

-

Detection: UV detection at a low wavelength (e.g., 214 nm) or an evaporative light scattering detector (ELSD).

-

-

Fraction Collection: Collect fractions corresponding to the main product peak.

-

Product Recovery: Combine the pure fractions and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the purified this compound as a white solid or viscous oil.

Part 4: Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the structure of this compound.[28][29][30] Key signals to look for include:

-

A singlet at ~3.3 ppm corresponding to the methoxy (CH₃O-) group.

-

A large multiplet around 3.6 ppm corresponding to the ethylene glycol backbone (-OCH₂CH₂O-).

-

A triplet corresponding to the methylene protons adjacent to the carboxylic acid. The integration of these signals can be used to confirm the average number of ethylene glycol units.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the product.[31][32] Electrospray ionization (ESI) is a suitable technique for this type of molecule. The mass spectrum should show a peak corresponding to the molecular ion of this compound. Fragmentation patterns, such as the sequential loss of ethylene glycol units (44 Da), can provide further structural confirmation.[33][34][35]

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is used to determine the purity of the final product.[22] Using the same or a similar method as the preparative HPLC, a single sharp peak should be observed, and the purity can be calculated from the peak area.

Data Summary

| Parameter | mPEG10-OH | This compound | Reference |

| Molecular Formula | C₂₁H₄₄O₁₁ | C₂₃H₄₆O₁₂ | [31] |

| Molecular Weight | ~488.6 g/mol | ~534.6 g/mol | [31] |

| Appearance | White solid or viscous liquid | White solid or viscous liquid | |

| ¹H NMR (CDCl₃) | δ ~3.3 (s, 3H), ~3.6 (m, 40H) | δ ~3.3 (s, 3H), ~3.6 (m, 36H), ~3.7 (t, 2H), ~4.1 (s, 2H) | [28][29] |

| Purity (Post-Purification) | >98% | >98% |

Visualizations

Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Purification Logic

Caption: Logic for selecting a suitable purification method.

Conclusion

The synthesis and purification of this compound require careful execution and a robust analytical strategy to ensure a high-quality product suitable for drug development applications. The choice between oxidation methods will depend on the scale of the synthesis and the presence of other functional groups in more complex starting materials. A well-designed chromatographic purification protocol is essential for achieving the high purity demanded by the pharmaceutical industry. The methodologies outlined in this guide provide a comprehensive framework for researchers and scientists to successfully produce and characterize this compound.

References

-

ACS Publications. (2025). Rapid and Scalable Synthesis of Monodisperse Poly(ethylene glycol) Derivatives via KHMDS-Promoted Iterative Exponential Growth and Its Applications. Macromolecules. Retrieved from [Link]

-

ResearchGate. (2019). Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years. Retrieved from [Link]

-

ACS Publications. (n.d.). Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol. Organic Process Research & Development. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity. Polymer Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Iterative synthesis of monodisperse PEG homostars and linear heterobifunctional PEG. Retrieved from [Link]

-

ACS Publications. (2015). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chemical Reviews. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Anionic ring-opening polymerization of EO initiated by hydroxide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). “Clickable PEG” via anionic copolymerization of ethylene oxide and glycidyl propargyl ether. Polymer Chemistry. Retrieved from [Link]

-

ACS Publications. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from [Link]

-

YouTube. (2025). How To Remove Polyethylene Glycol?. Chemistry For Everyone. Retrieved from [Link]

-

National Institutes of Health. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Anionic polymerization of ethylene oxide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). TEMPO-Mediated Oxidations. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

ACS Publications. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Protocols.io. (2016). HPLC Purification of Peptides. Retrieved from [Link]

-

Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. Retrieved from [Link]

-

Reddit. (2024). TEMPO oxidation advice. r/Chempros. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]

-

YouTube. (2020). Jones Oxidation | Named Reactions | Organic Chemistry Lessons. Total Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). New method for the synthesis and purification of branched mPEG 2 lys. Retrieved from [Link]

- Google Patents. (n.d.). CN1618837A - Preparation method and use of polyethylene glycol carboxylic acid.

-

Mass Spectrometry Research Facility. (n.d.). RP-HPLC Purification of Oligonucleotides. Retrieved from [Link]

-

ACS Publications. (2016). Evaluation of High-Yield Purification Methods on Monodisperse PEG-Grafted Iron Oxide Nanoparticles. Langmuir. Retrieved from [Link]

- Google Patents. (n.d.). US7781563B2 - Preparing method of methoxypolyethyleneglycol and its derivatives.

-

ResearchGate. (2007). LABORATORY SYNTHESIS OF POLYETHYLENE GLYCOL DERIVATIVES. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mPEG-COOH, mPEG-Acid - Biopharma PEG [biochempeg.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. About Polymer PEG and Monodisperse PEG | Biopharma PEG [biochempeg.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00127K [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Jones Oxidation [organic-chemistry.org]

- 12. Jones oxidation - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. youtube.com [youtube.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 18. TEMPO [organic-chemistry.org]

- 19. CN1618837A - Preparation method and use of polyethylene glycol carboxylic acid - Google Patents [patents.google.com]

- 20. reddit.com [reddit.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 24. protocols.io [protocols.io]

- 25. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 26. creativepegworks.com [creativepegworks.com]

- 27. researchgate.net [researchgate.net]

- 28. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. chemguide.co.uk [chemguide.co.uk]

- 32. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 33. benchchem.com [benchchem.com]

- 34. scienceready.com.au [scienceready.com.au]

- 35. researchgate.net [researchgate.net]

understanding the role of mPEG linkers in bioconjugation

An In-depth Technical Guide to the Role of mPEG Linkers in Bioconjugation

Authored by: Gemini, Senior Application Scientist

Abstract

The covalent attachment of methoxy polyethylene glycol (mPEG) chains to a biomolecule, a process known as PEGylation, is a cornerstone strategy in drug development and biotechnology.[1][2] This modification leverages the unique physicochemical properties of PEG to significantly enhance the therapeutic profile of proteins, peptides, oligonucleotides, and small molecule drugs.[3][4] By acting as a flexible, hydrophilic spacer, the mPEG linker can improve a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) properties by increasing its hydrodynamic size, which in turn reduces renal clearance, shields it from proteolytic degradation, and masks immunogenic epitopes.[5][6][7][8] This guide provides a comprehensive technical overview of mPEG linkers, detailing the underlying chemistry of common bioconjugation strategies, providing field-proven experimental protocols, and discussing the critical impact of linker characteristics on the final conjugate's performance.

The Strategic Imperative of PEGylation

The primary goal of PEGylation is to improve a therapeutic agent's in vivo performance.[6] Unmodified biologics often suffer from rapid clearance from the body, enzymatic degradation, and the potential to elicit an immune response.[9][10] Covalent attachment of mPEG chains addresses these limitations through several key mechanisms:

-

Increased Hydrodynamic Volume: In aqueous solution, each ethylene oxide unit of the PEG chain coordinates with 2-3 water molecules. This creates a large hydration shell, dramatically increasing the molecule's effective size.[11] This larger size prevents rapid filtration by the kidneys, a primary clearance mechanism for smaller molecules, thereby prolonging circulation half-life.[5][7][12]

-

Reduced Immunogenicity and Antigenicity: The flexible mPEG chain creates a "stealth" shield around the biomolecule, masking its surface epitopes from recognition by the immune system.[1][7] This steric hindrance reduces the likelihood of generating anti-drug antibodies, a significant concern for therapeutic proteins.[10][13]

-

Enhanced Stability: The PEG shield also protects the biomolecule from degradation by proteolytic enzymes, further contributing to its stability and longevity in circulation.[1][6]

-

Improved Solubility: The inherent hydrophilicity of the PEG polymer can significantly improve the solubility of hydrophobic drugs or proteins, which is often a major hurdle in formulation and delivery.[9][13][14]

The following diagram illustrates the general workflow of creating a PEGylated bioconjugate.

Caption: General workflow for mPEG bioconjugation.

Core Chemistries of mPEG Linkers

The choice of conjugation chemistry is dictated by the available functional groups on the target biomolecule.[3] mPEG linkers are synthesized with a variety of reactive terminal groups to target specific amino acid residues or other functionalities.[15][16]

Amine-Reactive PEGylation: The Workhorse Strategy

Targeting primary amines (–NH₂) on the N-terminus or the side chains of lysine residues is the most common PEGylation strategy due to the abundance of these sites on the surface of most proteins.[11]

-

N-Hydroxysuccinimidyl (NHS) Esters: mPEG-NHS esters are highly efficient reagents that react with primary amines at neutral to slightly alkaline pH (7.2-8.5) to form stable, covalent amide bonds.[17][18][19][20] The primary competing reaction is the hydrolysis of the NHS ester, the rate of which increases with pH.[18][19] Therefore, the reaction must be performed in amine-free buffers (e.g., PBS) to prevent the buffer itself from consuming the reagent.[3][18]

Caption: Reaction of mPEG-NHS ester with a primary amine.

Thiol-Reactive PEGylation: The Site-Specific Approach

For more controlled and site-specific conjugation, targeting the thiol (–SH) group of cysteine residues is the preferred method.[11] Cysteine is a less abundant amino acid, allowing for precise modification.

-

Maleimides: mPEG-Maleimide reagents react specifically with thiol groups at a near-neutral pH (6.5-7.5) to form a stable thioether bond.[19][21][22] This reaction is highly efficient and specific, making it a gold standard for site-directed PEGylation, particularly in antibody-drug conjugates (ADCs).[23] If the target cysteines are involved in a disulfide bond, they must first be reduced using an agent like TCEP or DTT, which must then be removed before adding the maleimide reagent.[3][11]

Caption: Reaction of mPEG-Maleimide with a sulfhydryl group.

Other Chemistries

While less common, other strategies like "Click Chemistry" (alkyne-azide cycloaddition) and reactions targeting carboxyl or hydroxyl groups exist, offering a versatile toolkit for complex bioconjugation scenarios.[3][8]

| Linker Chemistry | Target Group | Optimal pH | Resulting Bond | Key Advantage |

| NHS Ester | Primary Amine (-NH₂) | 7.2 - 8.5[17] | Amide | High efficiency, targets abundant lysine residues |

| Maleimide | Thiol/Sulfhydryl (-SH) | 6.5 - 7.5[19][21] | Thioether | High specificity for site-directed conjugation |

| Aldehyde | N-terminal Amine | ~5.0-7.0 | Secondary Amine | N-terminal specific under controlled pH[24] |

| Hydrazide | Aldehyde/Ketone | 5.0 - 7.0 | Hydrazone | Targets oxidized glycans on antibodies[8] |

Table 1: Comparison of common mPEG linker conjugation chemistries.

The Impact of mPEG Linker Properties

The specific characteristics of the mPEG linker itself, namely its molecular weight (chain length) and structure, are critical parameters that must be optimized for each bioconjugate.

-

Chain Length (Molecular Weight): There is a direct correlation between the molecular weight of the attached PEG and the pharmacokinetic properties of the conjugate.[25] Longer PEG chains lead to a greater hydrodynamic radius, which further reduces renal clearance and prolongs circulation time.[12][26] However, excessively long PEG chains can sometimes interfere with the biological activity of the parent molecule by sterically hindering its interaction with its target receptor.[13][27] This creates a balancing act between pharmacokinetics and pharmacodynamics.[6]

-

Structure (Linear vs. Branched): mPEG linkers are available in linear and branched (multi-arm) configurations.[7][28] Branched PEGs can provide a more substantial "umbrella" of protection for the biomolecule compared to a linear PEG of the same total molecular weight.[25] This can result in enhanced shielding from proteases and the immune system.[24]

| Therapeutic Protein | PEG Size (kDa) | Change in Half-Life (t½) | Change in Clearance (CL) |

| Interferon-α | 12 | ~10-fold increase | ~35-fold decrease |

| G-CSF | 20 | ~10 to 15-fold increase | ~100-fold decrease |

| Erythropoietin | 30 | ~3-fold increase | ~8-fold decrease |

Table 2: Illustrative impact of PEGylation on the pharmacokinetic parameters of therapeutic proteins. (Note: Values are approximate and can vary based on the specific study and model).[5]

Field-Proven Experimental Protocols

The following protocols provide a self-validating framework for common PEGylation reactions. Successful conjugation is predicated on precise control of reaction parameters.

Protocol 1: Amine-Reactive PEGylation using mPEG-NHS Ester

This protocol describes the general procedure for conjugating an mPEG-NHS ester to a protein via primary amines.

A. Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer)

-

mPEG-NHS ester reagent

-

Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.4. Causality: It is critical to use a buffer free of primary amines (like Tris or glycine) as they will compete with the protein for reaction with the NHS ester, reducing conjugation efficiency.[3][18]

-

Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.5. Causality: A high concentration of a primary amine is added to consume any unreacted mPEG-NHS ester, effectively stopping the reaction.[3][17]

-

Anhydrous DMSO or DMF for dissolving the mPEG-NHS ester.[3]

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX)).

B. Recommended Reaction Conditions:

| Parameter | Recommended Range | Rationale |

| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. Higher pH increases reaction rate but also hydrolysis.[17] |

| Temperature | 4°C or Room Temp (20-25°C) | Room temperature reactions are faster (30-60 min); 4°C can proceed overnight for better control.[3][17][18] |

| Molar Excess | 5 to 20-fold (PEG:Protein) | Must be optimized empirically based on the number of available amines and desired degree of PEGylation.[3][17] |

Table 3: Recommended reaction conditions for mPEG-NHS Ester conjugation.

C. Step-by-Step Methodology:

-

Protein Preparation: Ensure the protein is fully dissolved in the Reaction Buffer at the desired concentration.

-

mPEG-NHS Ester Preparation: The NHS-ester moiety is moisture-sensitive and hydrolyzes readily in aqueous solution.[18] Therefore, immediately before initiating the reaction, weigh the required amount of mPEG-NHS ester and dissolve it in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution.[3][18]

-

Conjugation Reaction: Add the calculated volume of the mPEG-NHS ester stock solution to the protein solution while gently stirring. A typical starting point is a 20-fold molar excess of PEG to protein.[29]

-

Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes or at 4°C overnight.[3][18]

-

Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.[3][17]

-

Purification: Remove unreacted PEG and the quenched byproducts from the PEGylated protein using SEC, which separates molecules based on size. The larger PEGylated conjugate will elute before the smaller, unmodified protein and free PEG.[18]

Protocol 2: Thiol-Reactive PEGylation using mPEG-Maleimide

This protocol details the site-specific conjugation of an mPEG-Maleimide to a protein's free cysteine residues.

A. Materials:

-

Protein solution with free sulfhydryl groups

-

mPEG-Maleimide reagent

-

Reaction Buffer: PBS, pH 6.5-7.5. Causality: This pH range is optimal for the specific reaction between maleimide and thiol groups while minimizing hydrolysis of the maleimide ring, which becomes more prevalent at pH > 7.5.[19][21] The buffer must be free of other thiol-containing compounds (e.g., DTT).[22]

-

(Optional) Reducing Agent: TCEP or DTT, if disulfide bonds need to be reduced.

-

Quenching Solution: Free cysteine or β-mercaptoethanol (BME). Causality: A free thiol is added to react with and cap any excess mPEG-Maleimide reagent.[3]

-

Purification system (e.g., SEC or dialysis).

B. Recommended Reaction Conditions:

| Parameter | Recommended Range | Rationale |

| pH | 6.5 - 7.5 | Optimal for specific maleimide-thiol reaction.[21] |

| Temperature | 4°C or Room Temp (20-25°C) | Room temperature reactions typically proceed for 2-4 hours; overnight at 4°C is also effective.[21][22] |

| Molar Excess | 10 to 20-fold (PEG:Thiol) | Ensures complete reaction with the limited number of available thiol sites.[22][30] |

Table 4: Recommended reaction conditions for mPEG-Maleimide conjugation.

C. Step-by-Step Methodology:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer. If cysteines are in disulfide bonds, pre-treat with a reducing agent. Crucially, the reducing agent must be completely removed (e.g., via a desalting column) before adding the mPEG-Maleimide, as it would otherwise consume the reagent.[3][11]

-

mPEG-Maleimide Preparation: Dissolve the mPEG-Maleimide in the Reaction Buffer immediately before use.[3]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved mPEG-Maleimide to the protein solution.[22]

-

Incubation: Gently mix and allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[21][22]

-

Quenching: Add a free thiol (e.g., cysteine) to quench any unreacted mPEG-Maleimide.[3]

-

Purification: Purify the conjugate using SEC or dialysis to remove unreacted reagents and the unmodified protein.[21][22]

Characterization of mPEG-Bioconjugates

After purification, it is essential to characterize the final product to confirm successful conjugation and determine the degree of PEGylation.

-

SDS-PAGE: A simple and effective method to visually confirm PEGylation. The attached PEG chain increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel, appearing as a higher molecular weight band or smear compared to the unmodified protein.[5][25]

-

Size-Exclusion Chromatography (SEC): Can be used analytically to show a shift in retention time, with the larger PEGylated species eluting earlier than the unmodified protein.[25]

-

Mass Spectrometry (MS): Provides a precise mass of the conjugate, allowing for confirmation of the number of attached PEG chains.[31]

-

NMR Spectroscopy: Can be used to quantitatively determine the degree of PEGylation by comparing the integral of the PEG methylene protons to a known protein signal.[32][33][34]

Conclusion

mPEG linkers are indispensable tools in modern bioconjugation, offering a powerful and versatile method to fundamentally improve the therapeutic properties of a wide range of molecules.[7][14][28] A successful PEGylation strategy is not merely a matter of following a protocol but requires a deep understanding of the underlying chemistry, the causal relationships between reaction parameters, and the profound impact of the linker's own properties on the final conjugate's performance. By carefully selecting the appropriate linker chemistry, optimizing reaction conditions, and rigorously characterizing the final product, researchers can unlock the full potential of PEGylation to develop safer and more effective therapeutics.

References

- PEGylation, successful approach to drug delivery. PubMed.

- A Step-by-Step Guide to Bioconjugation with PEG Linkers: Applic

- Pharmacokinetics, metabolism and distribution of PEGs and PEGyl

- Full article: PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Taylor & Francis.

- Evaluating the Effect of PEGylation on Protein Pharmacokinetics: A Compar

- Pharmacokinetic consequences of pegyl

- Maleimide PEG, mPEG-MAL. Nanocs.

- The Art of PEGylation: From Simple Polymer to Sophistic

- Pharmacokinetics, metabolism and distribution of PEGs and PEGylated proteins: Quo vadis?.

- Pegylation Explained: Benefits, Uses & Future in Medicine. Beta LifeScience.

- PEGYLATION: an important approach for novel drug delivery system. Semantic Scholar.

- Top 5 Applications of PEGylated Linkers in Bioconjug

- The pharmacology of PEGylation: Balancing PD with PK to generate novel therapeutics.

- Application Notes and Protocols: m-PEG8-NHS Ester Conjug

- Making Site-specific PEGylation Work.

- Instructions for PEG Maleimide Conjugation. Xi'an Confluore Biological Technology Co., Ltd..

- Overview of PEG Linkers. ChemPep.

- Protocol for PEG Maleimide. BroadPharm.

- A Step-by-Step Guide to Bioconjugation with PEG Reagents: Applic

- The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chrom

- PEG Maleimide Protocol.pdf. BroadPharm.

- Bioconjug

- (PDF) Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy.

- PEG Linkers & Their Applic

- Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. NIH.

- Protocol for PEG NHS Ester. BroadPharm.

- PEG Crosslinker Chemistry Explained: Types, Mechanisms & Use Cases. PurePEG.

- Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells. Nanoscale (RSC Publishing).

- Overview of PEG Linkers & Their Applic

- Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. PubMed.

- Instructions for the use of Mal-(PEG)n-NHS Ester. BroadPharm.

- Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review.

- How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.

- Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.

- Organometallic S-arylation Reagents for Rapid PEGylation of Biomolecules.

- Evolution of Reactive mPEG Polymers for the Conjug

- PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjug

- PEGylation reagents (linkers, crosslinkers and labels). Interchim.

- PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression. PMC - NIH.

- The Efficacy of m-PEG Conjugation in Preclinical Drug Development: A Compar

- PEG NHS Ester Protocol. Xi'an Confluore Biological Technology Co., Ltd..

- Protocol for PEG NHS Reagents. AxisPharm.

- PEG Linker Selection Guide. PurePEG.

- Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles. PMC - NIH.

- PEG–protein conjugates; regulatory requirements for characterization.

Sources

- 1. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. betalifesci.com [betalifesci.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. chempep.com [chempep.com]

- 8. precisepeg.com [precisepeg.com]

- 9. tandfonline.com [tandfonline.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. benchchem.com [benchchem.com]

- 12. Pharmacokinetics, metabolism and distribution of PEGs and PEGylated proteins: quo vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. purepeg.com [purepeg.com]

- 15. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 17. benchchem.com [benchchem.com]

- 18. broadpharm.com [broadpharm.com]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. confluore.com [confluore.com]

- 21. Maleimide PEG, mPEG-MAL [nanocs.net]

- 22. broadpharm.com [broadpharm.com]

- 23. purepeg.com [purepeg.com]

- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 25. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 28. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 29. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 30. confluore.com [confluore.com]

- 31. enovatia.com [enovatia.com]

- 32. researchgate.net [researchgate.net]

- 33. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: Beyond Miscibility – A Strategic Approach to Solubility

An In-depth Technical Guide to the Solubility of mPEG10-CH2COOH

In the realm of bioconjugation, drug delivery, and surface modification, methoxy-poly(ethylene glycol)-acetic acid (mPEG-CH2COOH) linkers are indispensable tools. Their utility, however, is fundamentally governed by their behavior in solution. This guide moves beyond simple solubility charts to provide a deeper understanding of the physicochemical forces that dictate the solubility of a specific, yet widely applicable, linker: This compound . For the researcher, scientist, or drug development professional, mastering the solubility of this reagent is not a preliminary step but a cornerstone of experimental success, influencing everything from reaction kinetics to the purity of the final product. We will explore the causality behind its behavior in various solvents, equip you with robust protocols for empirical determination, and provide the strategic insights needed to handle this versatile molecule with confidence and precision.

Physicochemical Profile of this compound

To understand solubility, we must first understand the molecule itself. This compound is a heterobifunctional linker characterized by three key domains, each contributing to its overall properties.

-

The Methoxy Cap (CH₃O-): This terminal methyl group renders the PEG chain monofunctional, preventing unwanted cross-linking reactions that can occur with traditional diol-terminated PEGs. It is relatively non-polar and chemically inert.

-

The PEG Spacer -(CH₂CH₂O)₁₀-: The core of the molecule consists of ten repeating ethylene glycol units. This oligoether chain is the primary determinant of the molecule's hydrophilicity. The ether oxygens can act as hydrogen bond acceptors, leading to high aqueous solubility.[1] The flexibility of this chain is also a key feature.[2][]

-

The Terminal Carboxylic Acid (-CH₂COOH): This functional group is the reactive handle for conjugation, typically with primary amines to form stable amide bonds.[4][5] Crucially, its protonation state is pH-dependent, a factor that profoundly impacts aqueous solubility.

The approximate molecular weight of this compound is 500.58 g/mol .[] This relatively low molecular weight generally favors solubility compared to high molecular weight PEG polymers, whose solubility in water and organic solvents tends to decrease with increasing chain length.[2][7]

The Molecular Dance: Interforces Governing Solubility

The principle of "like dissolves like" is an effective starting point, but a deeper look at the intermolecular forces at play provides a more predictive understanding. The dissolution of this compound is a thermodynamic process driven by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Caption: pH-dependent equilibrium of the terminal carboxylic acid group.

Effect of Temperature

For most solute-solvent pairs listed, increasing the temperature will increase both the rate of dissolution and the overall solubility. This is particularly useful for moderately soluble systems like PEG in toluene. [8]However, researchers should be aware of the Lower Consolute Solution Temperature (LCST) phenomenon for PEGs in water. Above the LCST, the polymer undergoes dehydration and phase separates from the solution. [9]For short oligomers like this compound, this temperature is typically well above standard experimental conditions but is a critical consideration for thermally-responsive polymer applications. [9]

Self-Validating Experimental Protocol: The Shake-Flask Method

When precise solubility data is required for formulation or regulatory purposes, it must be determined empirically. The shake-flask method is the gold standard for measuring equilibrium solubility. [10][11]The logic of this protocol is self-validating: by ensuring an excess of solid solute remains after equilibration, we guarantee the supernatant is truly saturated.

Part A: Solubility Determination Workflow

Caption: Experimental workflow for the shake-flask solubility determination method.